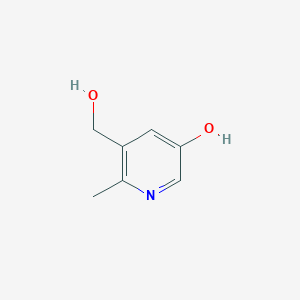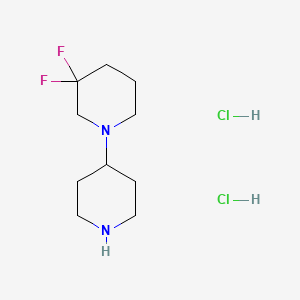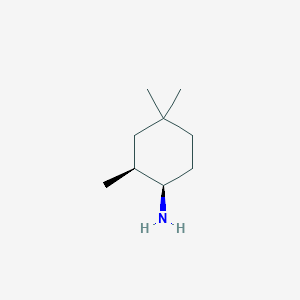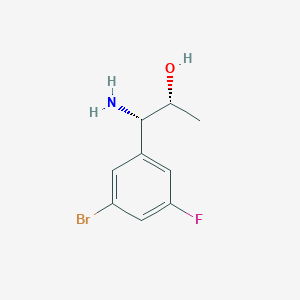
5-(Difluoromethoxy)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethoxy)nicotinonitrile is a chemical compound with the molecular formula C₇H₄F₂N₂O. It belongs to the class of nicotinonitrile derivatives, which are known for their diverse applications in various fields such as chemistry, biology, medicine, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethoxy)nicotinonitrile typically involves the reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate through a three-component Dimroth reaction . This method provides a convenient route to obtain nicotinonitrile derivatives in fair to good yields.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for higher yields, lower costs, and minimal pollution. For example, the preparation of related compounds such as 5-difluoromethoxy-2-mercapto-1H-benzimidazole involves steps like etherification, nitrification, hydrolysis, reduction, and redox .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Difluoromethoxy)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitrile group to other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or hydrazine hydrate.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
5-(Difluoromethoxy)nicotinonitrile has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(Difluoromethoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known that nicotinonitrile derivatives can interact with various enzymes and receptors, influencing biological processes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include:
5-Bromo-6-(difluoromethoxy)nicotinonitrile: Another nicotinonitrile derivative with potential therapeutic and industrial applications.
2-Mercapto-5-difluoromethoxy-1H-benzimidazole: A related compound used in medicine and industrial applications
Uniqueness
5-(Difluoromethoxy)nicotinonitrile is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its difluoromethoxy group and nitrile functionality make it a valuable compound for various applications, distinguishing it from other nicotinonitrile derivatives .
Propriétés
Formule moléculaire |
C7H4F2N2O |
|---|---|
Poids moléculaire |
170.12 g/mol |
Nom IUPAC |
5-(difluoromethoxy)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H4F2N2O/c8-7(9)12-6-1-5(2-10)3-11-4-6/h1,3-4,7H |
Clé InChI |
MAUCWOIEVPZFLS-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1OC(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13030058.png)


![4-chloro-3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13030072.png)

![[2-((1s)-1-Aminoethyl)phenyl]methan-1-ol](/img/structure/B13030085.png)





![(3R)-6-(Methylethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13030104.png)

